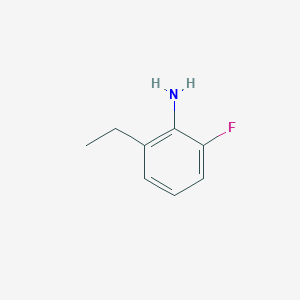

2-ethyl-6-fluoroaniline

Description

Contextual Significance within Fluoroaromatic Chemistry

Fluoroaromatic compounds are of paramount importance in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. mdpi.comsci-hub.se Within this context, 2-ethyl-6-fluoroaniline serves as a valuable intermediate, providing a strategic entry point for the introduction of fluorine into larger, more complex molecular architectures. The presence of the ethyl group further influences the compound's steric and electronic properties, allowing for fine-tuning of the characteristics of the final products.

Interdisciplinary Research Landscape and Scope

The utility of this compound extends across multiple scientific disciplines. In medicinal chemistry, it is a key scaffold for the development of novel therapeutic agents, including kinase inhibitors and antifungal compounds. mdpi.comnih.gov Its applications in organic synthesis are broad, serving as a precursor for various heterocyclic compounds. openmedicinalchemistryjournal.com The field of materials science is also beginning to explore the potential of fluorinated anilines like this compound in the creation of new functional materials with tailored properties. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLOWZPFFUVUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310280 | |

| Record name | 2-Ethyl-6-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53982-04-0 | |

| Record name | 2-Ethyl-6-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53982-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-6-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 6 Fluoroaniline and Analogous Fluoroanilines

Established Reaction Pathways and Conditions

Established methods for the synthesis of 2-ethyl-6-fluoroaniline and similar compounds often rely on well-documented, multi-step procedures that provide reliable yields and purity.

Multi-Step Synthesis from Precursor Molecules

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the modification of a pre-existing aniline (B41778) or benzene (B151609) derivative. For instance, a synthetic route might begin with o-fluoroaniline. The amino group is first protected, followed by a Friedel-Crafts acylation or a similar reaction to introduce the ethyl group at the desired position. Subsequent deprotection yields the final product.

Another example is the synthesis of 2-bromo-6-fluoroaniline (B133542), which can be prepared from 2-bromo-6-fluorobenzoic acid. This process involves reacting the starting material with sulfuric acid and then sodium azide, followed by treatment with ammonium (B1175870) hydroxide (B78521). chemicalbook.comdmaee.cn This highlights a common approach where functional groups on a benzene ring are manipulated through a series of reactions to achieve the desired substitution pattern. A patented method for producing 2-bromo-6-fluoroaniline starts with o-fluoroaniline, which undergoes amino group protection, sulfonylation, and bromination, followed by the removal of the sulfonamide/sulfonate group to yield the target compound with high purity. google.com

Similarly, the preparation of p-fluoroanilines can be accomplished in a single step from p-halonitrobenzenes by reacting them with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent. google.com This method demonstrates the simultaneous reduction of the nitro group and halogen replacement.

Approaches Involving Halogenation and Subsequent Functionalization

Halogenation reactions, followed by functional group interconversion, represent a cornerstone in the synthesis of functionalized anilines. For example, the synthesis of 4-bromo-2-fluoroaniline, a key intermediate, can be achieved by reacting 2-fluoroaniline (B146934) with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin) in a solvent such as dimethylformamide. google.com

Further functionalization can be achieved through cross-coupling reactions. For instance, a bromo-substituted aniline can be converted to the corresponding ethyl-substituted compound using organometallic reagents like ethylmagnesium bromide in the presence of a suitable catalyst. This approach allows for the precise introduction of the ethyl group at a position dictated by the initial halogenation.

A process for preparing 2-chloro-6-fluoroaniline (B1301955) involves the bromination of o-fluoroaniline, followed by chlorination and subsequent hydrogenation to remove the bromine atom. google.com This multi-step sequence of halogenation and dehalogenation highlights the intricate control required to synthesize specifically substituted anilines.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This method utilizes a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. uwindsor.caorganic-chemistry.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a new substituent.

For anilines, the amino group or a protected form of it can act as a DMG. For example, after N-protection, the protected amino group can direct the lithiation to the ortho position. Subsequent reaction with an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide, would introduce the ethyl group at the 2-position. If the 6-position is already substituted with fluorine, this method provides a direct route to this compound. The strength of the directing group is a critical factor, with groups like amides and carbamates being particularly effective. organic-chemistry.org

Emerging and Green Chemistry Approaches in Anilines Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and atom-economical methods for aniline synthesis.

Domino Reaction Strategies for Functionalized Fluoroanilines

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. This approach offers significant advantages in terms of efficiency and sustainability by reducing the number of separate purification steps and minimizing waste.

A recently developed metal-free, four-step domino process allows for the synthesis of a variety of functionalized ortho-fluoroanilines with yields up to 80%. rsc.orgchemrxiv.orgresearchgate.net This strategy starts from readily available acyclic fluoro-nitrostyrenes and α,α-dicyanoolefins, simultaneously constructing the benzene ring and installing the amine and fluorine groups in a single operation. rsc.orgchemrxiv.org Another domino reaction for creating α-fluoroenones and α-fluoroenals utilizes enolizable carbonyl compounds and Me3SiCF2Br. nih.govorganic-chemistry.org This process involves a sequence of difluorocarbene formation, cyclopropanation, and rearrangement. nih.govorganic-chemistry.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and often, cleaner reactions compared to conventional heating methods.

A novel, microwave-assisted method has been reported for the synthesis of anilines from activated aryl halides. nih.govnih.govtandfonline.com This high-yielding protocol operates without the need for transition metals, ligands, or organic solvents, making it an eco-friendly alternative for producing important pharmaceutical building blocks. nih.govnih.govtandfonline.com For example, the reaction of an activated aryl halide with aqueous ammonium hydroxide under microwave irradiation at 130-140°C can be completed in as little as 5-20 minutes. tandfonline.com Another application of microwave assistance is in the aza-Michael addition for the monoalkylation of anilines with chalcones, which proceeds smoothly to give the desired product. benthamdirect.com Furthermore, microwave-assisted dehydrogenative coupling of benzyl (B1604629) alcohol and aniline derivatives using a cobalt(II) chloride catalyst provides an efficient route to E-aldimines and N-heterocycles. acs.org

Solvent-Free Reaction Techniques

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify purification processes, and often increase reaction rates. For the synthesis of substituted anilines, several solvent-free or nearly solvent-free techniques have been explored.

One major approach is the use of heterogeneous catalysts in gas-phase reactions. For instance, the catalytic vapor phase alkylation of aniline with ethanol (B145695) has been successfully used to produce 2,6-diethylaniline (B152787), a close structural analog of this compound. researchgate.net This method, which can be conducted at high temperatures (330–440°C) over a solid catalyst like iron oxide on attapulgite (B1143926) clay, eliminates the need for a liquid solvent. researchgate.net The reactants are passed over the catalyst bed in the gaseous phase, and the products are then condensed. This technique offers high throughput and easy separation of the catalyst from the product stream.

Another promising area is the use of highly active catalysts that can facilitate reactions under neat (solventless) conditions. Pincer-nickel complexes, for example, have demonstrated high efficacy in the N-alkylation of amines with alcohols without any solvent. acs.org While this is specific to N-alkylation, the principle of using highly efficient, specially designed catalysts opens the door for solvent-free C-alkylation reactions.

Furthermore, solid-state synthesis by grinding reactants together represents a simple and effective solvent-free method. The synthesis of substituted 2,6-dicyanoanilines has been achieved by grinding aldehydes and ketones with malononitrile (B47326) and solid sodium hydroxide in a mortar and pestle, demonstrating that complex aniline derivatives can be formed without any solvent medium. researchgate.net

| Technique | Catalyst/Conditions | Analogous Product | Key Advantage | Reference |

|---|---|---|---|---|

| Catalytic Vapor Phase Alkylation | Iron oxide on attapulgite clay | 2,6-Diethylaniline | Continuous process, easy catalyst separation | researchgate.net |

| Neat Reaction with Pincer Catalyst | Pincer-Nickel Complex | N-alkylated amines | High catalyst activity under solventless conditions | acs.org |

| Mechanochemistry (Grinding) | Solid NaOH, Room Temperature | 2,6-Dicyanoanilines | Simplicity, no heating or solvent required | researchgate.net |

Atom Economy and Waste Reduction in Synthesis

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.com A high atom economy signifies minimal generation of byproducts and waste.

The synthesis of this compound can be designed to be highly atom-economical. A prime example is the direct ortho-alkylation of a fluoroaniline (B8554772) with ethene. A patented process describes the synthesis of the analogous compound 2-methyl-6-ethylaniline from o-toluidine (B26562) and ethene using triethyl aluminum as a catalyst. google.com Applying this logic to this compound, the reaction would involve 2-fluoroaniline and ethene.

Reaction: C₆H₆FN (2-fluoroaniline) + C₂H₄ (Ethene) → C₈H₁₀FN (this compound)

This type of addition reaction is inherently atom-economical, as all atoms from the ethene molecule are incorporated into the final product. The only substance not incorporated is the catalyst, which is used in small amounts and can often be recycled. In the described synthesis of 2-methyl-6-ethylaniline, the catalyst is separated by high-vacuum distillation and reused in subsequent batches, significantly reducing waste. google.com Catalytic routes are vastly superior to older, stoichiometric methods. For example, the traditional Béchamp process for making aniline has an atom economy of only 35%, whereas modern catalytic hydrogenation of nitrobenzene (B124822) achieves 72%, with water as the only byproduct. rsc.org

| Reactant | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-Fluoroaniline | C₆H₆FN | 111.12 |

| Ethene | C₂H₄ | 28.05 |

| Total Reactant Mass | - | 139.17 |

| Product | Formula | Molecular Weight (g/mol) |

| This compound | C₈H₁₀FN | 139.17 |

| Calculation | ||

| Atom Economy (%) = (Mass of Product / Total Mass of Reactants) x 100 = (139.17 / 139.17) x 100 = 100% |

Regioselectivity and Stereochemical Control in Alkylation and Fluorination

Because this compound is an achiral molecule, the primary challenge in its synthesis is not stereochemical control but regiochemical control—ensuring the ethyl and fluoro groups are positioned correctly at the C2 and C6 positions relative to the amino group.

Regioselectivity in Alkylation: The introduction of an ethyl group specifically at an ortho position of an aniline, and not at the para or meta positions, requires careful selection of catalysts and conditions. Direct alkylation of anilines can often lead to a mixture of products, including N-alkylated and para-alkylated species. However, specific catalytic systems have been developed to favor ortho-alkylation. For example, the reaction of para-substituted anilines with styrene (B11656) derivatives catalyzed by trifluoromethanesulfonic acid (CF₃SO₃H) results in highly selective ortho-alkylation. nih.gov

A more relevant industrial method involves using metal catalysts that direct the alkylating agent to the ortho position. The synthesis of 2-methyl-6-ethylaniline via the reaction of o-toluidine with ethene, catalyzed by triethyl aluminum at high temperature and pressure, is explicitly described as an "ortho-selective alkylation". google.com The catalyst complex is believed to interact with the amino group in a way that sterically and electronically favors the addition of the alkene to the adjacent, vacant ortho position. Similarly, the catalytic vapor phase alkylation of aniline to 2,6-diethylaniline shows high selectivity for the ortho positions when using an iron oxide-based catalyst. researchgate.net

Regioselectivity in Fluorination: From a retrosynthetic perspective, one could either fluorinate 2-ethylaniline (B167055) or alkylate a fluoroaniline. Direct electrophilic fluorination of 2-ethylaniline would be synthetically challenging and likely result in a mixture of isomers, with poor regioselectivity. A more controlled and common strategy is to start with an already fluorinated precursor, such as 2-fluoroaniline, and then perform the selective alkylation.

To ensure high regioselectivity and prevent unwanted side reactions (e.g., para-alkylation), chemists sometimes employ protecting or directing groups. In a patented synthesis for the analogous 2-bromo-6-fluoroaniline, the amino group of o-fluoroaniline is first protected, and then a bulky sulfonyl group is temporarily introduced to block the para-position. google.com This forces the subsequent bromination to occur at the only available ortho-position. After bromination, the directing and protecting groups are removed to yield the desired 2,6-disubstituted product. google.com A similar strategy could be envisioned for ethylation, providing a robust method for controlling the final product's regiochemistry.

| Strategy | Example Reaction | Key Principle | Reference |

|---|---|---|---|

| Catalytic Directing | o-Toluidine + Ethene → 2-Methyl-6-ethylaniline | Triethyl aluminum catalyst directs alkylation to the ortho position. | google.com |

| Acid Catalysis | Aniline + Styrene → ortho-Alkylated Aniline | Strong acid catalysis promotes selective alkylation at the ortho position. | nih.gov |

| Use of Blocking Groups | o-Fluoroaniline → 2-Bromo-6-fluoroaniline | A temporary group is placed at the para position to force reaction at the ortho position. | google.com |

Mechanistic Investigations of 2 Ethyl 6 Fluoroaniline Reactivity

Fundamental Reaction Pathways

The reactivity of 2-ethyl-6-fluoroaniline is characterized by several key pathways, including substitutions on the aromatic ring and reactions involving the aniline (B41778) and fluorine functional groups.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The directing effects of the substituents on the aromatic ring of this compound play a crucial role in determining the outcome of substitution reactions. The fluorine atom, being an electron-withdrawing group, tends to direct electrophilic substitution to the para position. In contrast, the amino group is a powerful activating group and ortho-, para-director. The ethyl group is a weakly activating ortho-, para-director. The interplay of these groups dictates the regioselectivity of these reactions.

Nucleophilic aromatic substitution (SNAr) reactions are also significant for fluoroaromatic compounds. The reaction of 4-bromo-2-fluoro-aniline with 4-methyl-1H-imidazole, for instance, proceeds via an SNAr mechanism to form a mixture of N-aryl-4- and N-aryl-5-methylimidazoles. In related fluoroanilines, the amino group can attack electrophilic carbons on other aromatic rings, as seen in the synthesis of ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate.

C-F Bond Activation Mechanisms

The activation of the carbon-fluorine (C-F) bond is a key area of research in organofluorine chemistry due to the bond's inherent strength. For ortho-fluoroanilines, transition-metal reagents can facilitate C-F activation. A proposed mechanism involves a metal-mediated, SNAr-based pathway. For instance, the reaction of o-fluoroaniline derivatives with Ti(NMe2)4 can lead to defluoroamination, where a fluorine atom ortho to the amino group is replaced. The reaction of N-ethyl-2,6-difluoroaniline under similar conditions results in a 42% yield of the defluoroamination product, supporting the proposed mechanism involving an intermediate formed from the reaction of the aniline's N-H bond with the titanium reagent.

Hydrodefluorination (HDF), the replacement of a fluorine atom with a hydrogen atom, is another important C-F activation reaction. While various metals can be used, mid- to late transition metals are common. The mechanism for HDF with zirconocene (B1252598) dihydride is proposed to involve the attraction of a fluorine atom to the zirconocene, followed by the formation of an agostic interaction.

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline moiety of this compound can undergo both oxidation and reduction. Oxidation can lead to the formation of corresponding nitro compounds. For example, the oxidation of 4-bromo-2-fluoro-aniline with sodium perborate (B1237305) tetrahydrate in acetic acid yields the corresponding nitro compound. The chemical oxidation of fluoroanilines with potassium ferricyanide (B76249) and potassium hydroxide (B78521) can produce fluoroazobenzenes and fluorophenazines. The synthesis of poly(2-fluoroaniline) can be achieved using potassium dichromate or ammonium (B1175870) peroxydisulfate (B1198043) as oxidizing agents.

Conversely, the reduction of the nitro group to an amine is a common transformation. Iron powder in a mixture of ethanol (B145695) and acetic acid can be used to reduce a nitro compound to its corresponding aniline. Another method involves the use of triethoxysilane (B36694) and an iron catalyst for the chemoselective reduction of nitroarenes.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies provide quantitative data on reaction rates and help to elucidate reaction mechanisms. For instance, the reactions of 2-phenoxy-3,5-dinitropyridine with a series of substituted anilines, including 2,6-disubstituted anilines, have been studied. These reactions proceed through a two-step mechanism involving initial nucleophilic attack followed by either a base-catalyzed or uncatalyzed conversion to the product. The base-catalyzed pathway is believed to involve rate-limiting proton transfer from a zwitterionic intermediate.

In a different study, the reaction of phenyl 1-(2,4-dinitronaphthyl) ether with aniline derivatives in dimethyl sulfoxide (B87167) showed that the reaction rate constants are dependent on the electron density of the nitrogen atom of the aniline derivative. The Brönsted relation coefficient indicated that the reaction is significantly associative.

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique for tracing the path of atoms and functional groups through a reaction, thereby providing detailed mechanistic insights. While specific isotopic labeling studies on this compound were not found in the provided search results, the principle is widely applied in organic chemistry. For example, in the study of metabolic pathways, 19F NMR can be used to track metabolites of fluorinated compounds in real-time.

In the context of C-F bond activation, isotopic labeling could be used to confirm the source of the hydrogen atom in hydrodefluorination reactions or to probe the reversibility of certain steps. Similarly, in oxidation and reduction reactions, isotopes of oxygen or hydrogen could be used to elucidate the mechanisms of atom transfer.

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for investigating reaction mechanisms, predicting molecular properties, and complementing experimental findings. DFT calculations have been used to study the properties of fluoroaniline (B8554772) isomers, including their geometrical structures, vibrational frequencies, and electronic properties. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into a molecule's reactivity.

Molecular electrostatic potential (MESP) analysis can identify the reactive sites of a molecule. For fluoroaniline isomers, these computational tools help to understand the influence of substituent positions on molecular properties and reactivity. Computational studies have also been used to investigate the mechanism of CO2 fixation with homoallylic amines catalyzed by a Brønsted acid/base, involving the initial activation of the amine followed by nucleophilic attack on CO2.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2-ethyl-6-fluoroaniline. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

Proton (¹H) NMR Applications in Structure Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the arrangement of hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns, and integration of the signals provide a complete picture of the proton environment. In a typical ¹H NMR spectrum, the protons of the ethyl group and the aromatic ring can be clearly distinguished. The methyl (CH₃) protons of the ethyl group typically appear as a triplet, while the methylene (B1212753) (CH₂) protons present as a quartet due to coupling with the adjacent methyl protons. The aromatic protons exhibit complex splitting patterns resulting from both proton-proton and proton-fluorine couplings.

While specific chemical shift values can vary slightly depending on the solvent and concentration, representative data for the proton signals of this compound are presented in the table below.

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.60 - 7.10 | Multiplet | - |

| NH₂ | 3.60 (broad singlet) | - | - |

| CH₂ (ethyl) | 2.50 - 2.70 | Quartet | ~7.5 |

| CH₃ (ethyl) | 1.15 - 1.30 | Triplet | ~7.5 |

This table provides illustrative data; actual values may vary based on experimental conditions.

Carbon-13 (¹³C) NMR for Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts of the carbon atoms are influenced by their local electronic environment, including the effects of the fluorine and amino substituents on the aromatic ring. libretexts.org

The ¹³C NMR spectrum of this compound will show distinct signals for the two carbons of the ethyl group and the six carbons of the aromatic ring. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant, which can be a key diagnostic feature.

| Carbon Assignment | Typical Chemical Shift (δ) in ppm |

| C-F (aromatic) | 155.0 - 160.0 (doublet) |

| C-NH₂ (aromatic) | 145.0 - 150.0 |

| C-CH₂CH₃ (aromatic) | 120.0 - 125.0 |

| Aromatic CH | 110.0 - 130.0 |

| CH₂ (ethyl) | 20.0 - 25.0 |

| CH₃ (ethyl) | 10.0 - 15.0 |

This table provides illustrative data; actual values may vary based on experimental conditions.

Fluorine-19 (¹⁹F) NMR for Reaction Monitoring and Quantitative Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for analyzing fluorine-containing compounds like this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift of the fluorine atom is very sensitive to its electronic environment, providing valuable information about the molecular structure. wikipedia.orgresearchgate.net

¹⁹F NMR is particularly useful for monitoring reactions involving this compound, as any change in the substitution pattern on the aromatic ring will result in a significant shift in the ¹⁹F signal. It can also be used for quantitative analysis to determine the concentration of the compound in a mixture. The coupling between the fluorine atom and adjacent protons on the aromatic ring can provide further structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the this compound molecule. This precision allows for the determination of the elemental formula with a high degree of confidence, as the measured mass can be matched to a unique combination of atoms. The exact mass of this compound (C₈H₁₀FN) is 139.0797 Da. nih.gov HRMS is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers that have the same nominal mass.

Coupled Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Impurity Profiling

Coupling chromatographic separation techniques with mass spectrometry provides a powerful tool for analyzing the purity of this compound and identifying any impurities.

Chromatographic Separations for Purification and Analytical Purity

Chromatographic techniques are indispensable for the isolation and purity assessment of this compound. These methods separate the compound from reaction mixtures and identify potential impurities.

Column Chromatography for Compound Isolation

Column chromatography is a fundamental purification technique used in the synthesis of this compound and its derivatives. arkat-usa.orgrsc.org This method effectively separates the target compound from unreacted starting materials, by-products, and other impurities. arkat-usa.org In a typical application, a crude reaction mixture is loaded onto a silica (B1680970) gel column. The separation is then achieved by eluting with a suitable solvent system, such as a mixture of n-hexane and ethyl acetate (B1210297). arkat-usa.org The choice of eluent is critical and is often determined by the polarity of the compounds to be separated. For instance, in the separation of related fluorinated indole (B1671886) derivatives, a ratio of 2:1 n-hexane to ethyl acetate was employed. arkat-usa.org The effectiveness of the separation is monitored by techniques like thin-layer chromatography (TLC), and fractions containing the pure compound are collected for further analysis.

Flash column chromatography, a variation of traditional column chromatography that uses pressure to increase the flow rate, is also frequently employed for faster and more efficient purifications. rsc.orggoogle.com For example, in the synthesis of N-(allyl(2-fluorophenyl)carbamothioyl)benzamide from N-allyl-2-fluoroaniline, a precursor to compounds structurally related to this compound, the product was purified by flash chromatography on silica gel using a petroleum ether:ethyl acetate (5:1) solvent system. rsc.org

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of this compound and for preparative separations. royalholloway.ac.uk HPLC offers high resolution and sensitivity, making it ideal for detecting even trace amounts of impurities. acs.org

Reverse-phase HPLC is a commonly used mode for the analysis of aniline (B41778) derivatives. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. For a structurally similar compound, 2-ethyl-6-methylaniline, a successful separation was achieved using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, providing further structural information about the separated components. sielc.com The conditions for HPLC analysis, including the specific column, mobile phase composition, and flow rate, must be optimized to achieve the desired separation.

The enantiomeric excess of chiral derivatives of this compound can be determined using chiral HPLC, which employs a chiral stationary phase to separate enantiomers. rsc.org This is particularly important in pharmaceutical applications where the chirality of a molecule can significantly impact its biological activity.

Table 1: HPLC Method Parameters for a Structurally Similar Compound (2-Ethyl-6-methylaniline)

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV, MS |

| Application | Analytical Purity, Preparative Separation, Pharmacokinetics |

This table is based on a method for a structurally similar compound and serves as a representative example. sielc.com

Solid-Phase Microextraction (SPME) in Sample Preparation for Trace Analysis

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for extracting and concentrating trace amounts of volatile and semi-volatile organic compounds, such as this compound, from various matrices like water and air. unirioja.esresearchgate.net This method integrates sampling, extraction, and concentration into a single step. researchgate.net

In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. nih.gov The analytes partition from the sample matrix onto the fiber coating. The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. unirioja.es For aniline derivatives, which are polar compounds, a more polar fiber coating like polyacrylate (PA) or a mixed-phase coating such as Carboxen/Polydimethylsiloxane (CAR/PDMS) might be suitable. unirioja.es After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. researchgate.net

Headspace SPME (HS-SPME) is a variation where the fiber is exposed to the vapor phase above the sample, which is particularly advantageous for complex matrices as it protects the fiber from non-volatile components. nih.gov The efficiency of the extraction can be influenced by factors such as extraction time, temperature, and the addition of salt to the sample matrix. unirioja.es SPME coupled with GC-MS provides a highly sensitive and selective method for the determination of trace levels of this compound in environmental samples. core.ac.uk

Other Spectroscopic Methods

Beyond chromatography, various spectroscopic techniques provide valuable information about the electronic properties and behavior of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy levels. rsc.org The resulting spectrum is characteristic of the molecule's electronic structure, particularly the presence of chromophores like the benzene (B151609) ring in this compound. sci-hub.se

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted benzene ring. The position and intensity of these bands are influenced by the substituents on the ring, in this case, the ethyl and fluoro groups, as well as the amino group. These substituents can cause shifts in the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. The solvent in which the spectrum is recorded can also influence the spectrum. researchgate.net

UV-Vis spectroscopy is a valuable tool for quantitative analysis, following the Beer-Lambert Law, which relates absorbance to the concentration of the analyte. libretexts.org It can also be used to study the electronic transitions within the molecule. For instance, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic absorption spectra of related compounds. researchgate.net

Fluorescence Quenching Studies

Fluorescence quenching studies are employed to investigate the interaction of a fluorophore with other molecules, known as quenchers. While this compound itself may not be strongly fluorescent, it can act as a quencher or be part of a larger molecular system that exhibits fluorescence. In such studies, the decrease in the fluorescence intensity of a fluorophore in the presence of a quencher provides information about the nature of their interaction. acs.org

Quenching can occur through two primary mechanisms: dynamic quenching, which results from collisional encounters between the fluorophore and the quencher, and static quenching, which arises from the formation of a non-fluorescent ground-state complex. acs.org By analyzing the fluorescence data using the Stern-Volmer equation, one can determine the quenching rate constants and gain insights into the binding mechanism. acs.org

For example, studies on related aniline derivatives have shown their ability to quench the fluorescence of proteins like bovine serum albumin (BSA) and human serum albumin (HSA), indicating binding interactions. acs.org In the context of materials science, the fluorescence of certain dyes can be quenched by the intramolecular photoinduced electron transfer (PET) mechanism when linked to an aniline moiety. google.com The efficiency of this quenching can be sensitive to the environment, forming the basis for fluorescent sensors. google.combeilstein-journals.org

Computational Chemistry and Theoretical Studies of 2 Ethyl 6 Fluoroaniline

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of 2-ethyl-6-fluoroaniline at the atomic and electronic levels. The two primary approaches employed are Density Functional Theory (DFT) and ab initio methods. DFT, particularly with hybrid functionals like B3LYP, has proven to be a powerful and precise method for reproducing experimental values for molecular geometry, vibrational frequencies, and other molecular properties. researchgate.net These calculations are typically performed with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for aniline (B41778) derivatives. researchgate.netiucr.org Ab initio methods, while often more computationally intensive, offer a high level of theory and are used for benchmarking and for systems where electron correlation is critical. acs.orgresearchgate.net

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule governs its chemical behavior. Molecular Orbital (MO) theory, particularly the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and chemical reactivity. asianresassoc.orgresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. asianresassoc.org For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, while the LUMO would be distributed over the aromatic system.

Table 1: Representative Frontier Molecular Orbital Properties of this compound (Calculated via DFT/B3LYP) This table presents typical, illustrative data obtained from DFT calculations for similar aromatic amines.

| Parameter | Value (eV) | Significance |

| HOMO Energy | -5.85 | Electron-donating capability |

| LUMO Energy | -0.25 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.60 | Chemical reactivity and stability |

Reactivity Descriptors (e.g., Fukui Functions, Local Softness Indices)

To pinpoint the most reactive sites within the this compound molecule, reactivity descriptors derived from DFT are calculated. Fukui functions and local softness indices are used to predict the sites for electrophilic and nucleophilic attacks. researchgate.net The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system.

ƒ+(r) corresponds to the site for a nucleophilic attack (where an electron is added to the LUMO).

ƒ-(r) corresponds to the site for an electrophilic attack (where an electron is removed from the HOMO).

ƒ0(r) indicates the site for a radical attack.

Local softness indices further refine these predictions. For this compound, the nitrogen atom of the amino group and specific carbon atoms on the aromatic ring are expected to be the primary sites for electrophilic attack, while other regions of the ring are more susceptible to nucleophilic attack, influenced by the electron-withdrawing fluorine atom.

Table 2: Illustrative Fukui Function Values for Selected Atoms in this compound This table shows representative values indicating probable reactive sites.

| Atom | ƒ⁺ (for Nucleophilic Attack) | ƒ⁻ (for Electrophilic Attack) | Most Likely Attack |

| N (amino) | 0.031 | 0.145 | Electrophilic |

| C (para to NH₂) | 0.098 | 0.085 | Nucleophilic |

| C (bonded to F) | 0.115 | 0.025 | Nucleophilic |

Vibrational Spectroscopy Simulations and Force Field Evaluations

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Using DFT, the vibrational frequencies and intensities of this compound can be calculated. bohrium.com These theoretical spectra, when scaled to correct for anharmonicity and basis set deficiencies, typically show excellent agreement with experimental data. researchgate.net This allows for precise assignment of vibrational modes to specific functional groups, such as the N-H stretching of the amino group, the C-F stretching, and the various modes of the ethyl group and the benzene (B151609) ring. researchgate.net

Table 3: Comparison of Key Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) for this compound This table presents a typical correlation between theoretical and experimental vibrational data.

| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Frequency |

| N-H Asymmetric Stretch | 3480 | ~3475 |

| N-H Symmetric Stretch | 3395 | ~3390 |

| C-H Aromatic Stretch | 3060 | ~3055 |

| C-H Ethyl Stretch | 2970 | ~2965 |

| C=C Aromatic Stretch | 1610 | ~1615 |

| N-H Scissoring | 1585 | ~1590 |

| C-F Stretch | 1250 | ~1245 |

Molecular Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other species. researchgate.net The MESP map is colored to represent different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MESP surface would show a region of high negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons. A strong negative potential would also be observed near the highly electronegative fluorine atom. The hydrogen atoms of the amino group would exhibit a positive potential (blue), making them sites for hydrogen bonding.

Conformer Analysis and Conformational Landscapes

Molecules with rotatable single bonds, such as the C-C bond of the ethyl group and the C-N bond of the amino group in this compound, can exist in multiple spatial arrangements known as conformations or conformers. A conformer analysis involves mapping the potential energy surface of the molecule as a function of its dihedral angles to identify the stable, low-energy conformers. researchgate.net

For this compound, the orientation of the ethyl group relative to the plane of the benzene ring and the orientation of the amino group are the primary degrees of freedom. Quantum chemical calculations can determine the structures of these conformers and their relative energies. researchgate.net The global minimum on the potential energy surface corresponds to the most stable and abundant conformer. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and spectroscopic properties. The analysis would likely reveal a few stable conformers, with energy barriers separating them that determine the rate of interconversion.

Table 4: Hypothetical Relative Energies of Stable Conformers of this compound This table illustrates how computational analysis can rank the stability of different molecular conformations.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | ~75° | 0.00 | 75.2 |

| 2 | ~180° | 1.15 | 14.5 |

| 3 | ~-75° | 1.60 | 10.3 |

Applications of 2 Ethyl 6 Fluoroaniline in Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The strategic placement of the ethyl and fluoro substituents on the aniline (B41778) ring makes 2-ethyl-6-fluoroaniline a valuable starting material for the construction of numerous heterocyclic scaffolds, which are central to medicinal chemistry and materials science.

Synthesis of Substituted Quinolines and Fluoroquinolones

Substituted quinolines are a critical class of heterocyclic compounds with a wide range of pharmacological activities. One of the classical methods for quinoline (B57606) synthesis is the Combes synthesis, which involves the acid-catalyzed reaction of an aniline with a β-diketone. In a representative synthesis using a related aniline, 2-fluoroaniline (B146934) was reacted with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid (PPA) at elevated temperatures to yield the corresponding 8-fluoro-2,3-dimethylquinolin-4-ol. nih.gov This reaction proceeds via the formation of a β-aminoenone intermediate, which then undergoes intramolecular cyclization and dehydration to form the quinoline ring. The ethyl and fluoro substituents in this compound would be expected to influence the regioselectivity and reaction kinetics of this process.

Fluoroquinolones, a major class of synthetic antibacterial agents, are structurally characterized by a quinolone core with a fluorine atom at position 6. The synthesis of the core quinolone structure often begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization. For instance, 3-chloro-4-fluoroaniline (B193440) can be condensed with DEEM and subsequently cyclized in diphenyl ether at high temperatures to form the corresponding ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. orientjchem.org The use of this compound in this sequence would lead to quinolones with an 8-ethyl-6-fluoro substitution pattern.

Table 1: Representative Conditions for Quinolone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Product | Reference |

| 2-Fluoroaniline | Ethyl 2-methylacetoacetate | Polyphosphoric acid | 150 °C | 8-Fluoro-2,3-dimethylquinolin-4-ol | nih.gov |

| 3-Chloro-4-fluoroaniline | Diethyl ethoxymethylenemalonate | Diphenyl ether | 250 °C | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | orientjchem.org |

Derivatization to Indolines and Pyrrolidines

Indolines, or 2,3-dihydroindoles, are important structural motifs in many natural products and pharmaceuticals. A common synthetic route to highly substituted indolines involves the intramolecular cyclization of N-allyl-2-haloanilines. This transformation can be promoted by visible light in the presence of an organosilane reagent, proceeding through a radical cyclization pathway. The starting N-allyl-2-haloaniline can be prepared by the N-alkylation of the corresponding 2-haloaniline. Applying this to this compound would first require its conversion to an N-allyl derivative, followed by a cyclization reaction to yield a substituted indoline.

Pyrrolidines are five-membered nitrogen-containing heterocycles that are ubiquitous in biologically active compounds. General methods for pyrrolidine (B122466) synthesis include the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes such as those of iridium. organic-chemistry.org Another approach involves the reaction of primary amines with dimesylates in a process that forms the pyrrolidine ring through nucleophilic substitution. organic-chemistry.org

Formation of Anilinopyrimidine Derivatives

Anilinopyrimidine derivatives are recognized for their potent biological activities, including as kinase inhibitors in cancer therapy. The synthesis of these compounds can be achieved through the nucleophilic aromatic substitution of a dihalopyrimidine with a substituted aniline. For example, 2,4-dichloropyrimidine (B19661) can be reacted with various substituted anilines in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) in a solvent like DMF at elevated temperatures. orientjchem.org The reaction of this compound under these conditions would yield the corresponding 2-(2-ethyl-6-fluoroanilino)-4-chloropyrimidine, which can be further functionalized.

Construction of Quinazoline and Benzothiadiazine Scaffolds

Quinazolines are bicyclic heterocycles composed of fused benzene (B151609) and pyrimidine (B1678525) rings, and they are prevalent in medicinal chemistry. A variety of synthetic methods exist for their preparation. One common approach involves the condensation of 2-aminobenzophenones with various reagents. For instance, 2-aminobenzophenones can react with benzylamines in the presence of an iodine catalyst and an oxidant to form 2-phenylquinazolines. nih.gov The synthesis of quinazolines from this compound would likely proceed via an initial acylation or a related transformation to introduce a carbonyl group at the ortho position, followed by cyclization with an appropriate nitrogen source.

Benzothiadiazines are heterocyclic compounds containing a fused benzene and thiadiazine ring system. The synthesis of benzothiadiazine dioxides can be achieved from ortho-disubstituted benzene derivatives. A general route involves the diazotization of a 2-aminobenzophenone, followed by reaction with sulfur dioxide in the presence of a copper(II) catalyst to form a sulfonyl chloride. This intermediate is then cyclized with hydrazine (B178648) to yield the 4-aryl-substituted benzothiadiazine dioxide. wikipedia.org The application of this methodology to this compound would require its conversion to a suitable ortho-disubstituted precursor.

Synthesis of Indoles

The indole (B1671886) nucleus is a fundamental structural unit in a vast number of natural products and synthetic compounds with significant biological activity. thermofisher.com The Fischer indole synthesis is a classic and versatile method for preparing indoles, which involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. organic-chemistry.orgresearchgate.netyoutube.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form the indole ring. organic-chemistry.org To utilize this compound in a Fischer indole synthesis, it would first need to be converted to the corresponding 2-ethyl-6-fluorophenylhydrazine. The substituents on the phenylhydrazine ring are known to influence the course of the reaction. rsc.org Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can hinder it. rsc.org The presence of the ethyl and fluoro groups would therefore play a significant role in the reactivity and potential regioselectivity of the cyclization.

Building Block for Complex Architectures and Functional Materials

The unique electronic and steric properties imparted by the ethyl and fluoro substituents make this compound an attractive monomer for the synthesis of functional polymers. The polymerization of aniline derivatives can lead to materials with interesting electronic and sensory properties. For example, polyaniline (PANI) and its derivatives are known for their electrical conductivity and are used in applications such as sensors. rsc.orgnih.gov

The synthesis of polymers from aniline derivatives can be achieved through chemical or electrochemical oxidative polymerization. In a typical chemical oxidative polymerization, the monomer is dissolved in an acidic solution and treated with an oxidizing agent like ammonium (B1175870) persulfate. nih.gov The structure of the resulting polymer and its properties are highly dependent on the substituents of the aniline monomer. The incorporation of this compound into a polymer backbone would be expected to influence the polymer's solubility, morphology, and electronic characteristics due to the combined steric bulk of the ethyl group and the high electronegativity of the fluorine atom. These modified properties could be harnessed for the development of new sensors, corrosion-resistant coatings, or other advanced materials.

Environmental Fate and Biotransformation of Fluoroanilines

Photodegradation Pathways and Identification of Metabolites

There is currently no available research on the photodegradation pathways of 2-ethyl-6-fluoroaniline. Studies that would identify the metabolites formed under various light conditions, the kinetics of its breakdown, and the influence of environmental factors such as wavelength and the presence of photosensitizers have not been published.

Microbial Biotransformation Processes and Contributing Microorganisms

Information regarding the microbial biotransformation of this compound is not present in the current body of scientific literature. Research to identify specific microorganisms (bacteria or fungi) capable of degrading this compound, the enzymatic pathways involved in its breakdown, and the resulting biotransformation products has not been documented.

Environmental Partitioning and Distribution in Aquatic and Soil Systems

There are no available studies that have investigated the environmental partitioning and distribution of this compound. Data concerning its behavior in different environmental compartments, such as its tendency to adsorb to soil and sediment (sorption coefficients like Koc), its potential to volatilize from water surfaces (Henry's Law constant), or its bioaccumulation potential in aquatic organisms, is not available.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks and Their Structural Implications

As an aniline (B41778) derivative, 2-ethyl-6-fluoroaniline possesses a primary amine group (-NH₂) that can act as a hydrogen bond donor, and the nitrogen and fluorine atoms can act as hydrogen bond acceptors. It is therefore expected that in the solid state, this compound would form hydrogen bonding networks. The primary interaction would likely be N-H···N hydrogen bonds, a common motif in the crystal structures of anilines.

Non-Covalent Interactions (e.g., CH/π, Halogen Bonding)

Beyond classical hydrogen bonding, other non-covalent interactions would be crucial in the supramolecular assembly of this compound. These include:

π-π Stacking: The aromatic rings of this compound molecules could engage in π-π stacking interactions. The substitution pattern on the ring, including the electron-withdrawing fluorine atom and the electron-donating ethyl and amino groups, would influence the quadrupole moment of the aromatic ring and thus the geometry (e.g., parallel-displaced or T-shaped) of these interactions.

Halogen Bonding: While fluorine is the least polarizable of the halogens and generally a poor halogen bond donor, the possibility of C-F···N or C-F···π interactions cannot be entirely ruled out, especially in specific geometric arrangements within a crystal lattice. However, these would likely be very weak compared to other intermolecular forces present.

A quantitative analysis of these interactions, including their energetic contributions, would require detailed computational studies or high-resolution crystal structure data, which are currently unavailable for this compound.

Design of Supramolecular Assemblies and Molecular Recognition Systems

The functional groups present in this compound make it a potential building block for the design of more complex supramolecular assemblies. The amine group can be readily functionalized to introduce other recognition motifs, and the combination of hydrogen bond donors and acceptors, along with the potential for other non-covalent interactions, could be exploited in crystal engineering and the design of host-guest systems.

For instance, its derivatives could be designed to self-assemble into specific architectures like rosettes, tapes, or porous frameworks through a combination of hydrogen bonding and π-stacking. The fluorine atom could be used to fine-tune the electronic properties and solubility of such assemblies. However, without foundational research on the self-assembly behavior of this compound itself, its application in the rational design of molecular recognition systems is yet to be explored.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-ethyl-6-fluoroaniline, and how should data be interpreted?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze the aromatic proton environment and substituent effects. For example, -NMR can identify fluorine chemical shifts influenced by the ethyl group’s electron-donating effects. Infrared (IR) spectroscopy is critical for detecting N-H stretching vibrations (~3400 cm) and C-F bonds (~1250 cm). Mass spectrometry (MS) should confirm molecular weight and fragmentation patterns. Cross-validate results with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .

Q. What are the best practices for synthesizing this compound while minimizing byproducts?

- Methodological Answer : Optimize electrophilic aromatic substitution (EAS) by controlling reaction conditions. Use fluorinated directing groups to regioselectively introduce the ethyl group. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel. For scale-up, consider catalytic hydrogenation to reduce nitro intermediates (e.g., 2-ethyl-6-fluoronitrobenzene) to the target amine. Document yield and purity using HPLC with UV detection .

Advanced Research Questions

Q. How can discrepancies between experimental and computational thermodynamic data for this compound be resolved?

- Methodological Answer : Compare experimental enthalpies of formation (e.g., derived from rotating bomb calorimetry ) with computational values (G3MP2B3 or BP86/6-31+G(d) methods). If deviations exceed 3 kJ·mol, re-evaluate assumptions in computational models (e.g., basis set limitations or solvent effects). Validate gas-phase acidities and bond dissociation enthalpies using high-level composite methods (e.g., CBS-QB3). Publish uncertainty analyses and sensitivity tests to clarify discrepancies .

Q. What experimental strategies validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis). Monitor degradation via GC-MS and quantify impurities (e.g., oxidation products like nitro derivatives). Compare degradation kinetics with Arrhenius predictions to extrapolate shelf-life. Use X-ray crystallography (as in ) to assess structural integrity post-stress testing.

Q. How can researchers design experiments to probe the electronic effects of the ethyl and fluorine substituents on this compound’s reactivity?

- Methodological Answer : Perform Hammett plot analyses using substituted derivatives to quantify substituent effects on reaction rates (e.g., electrophilic substitution). Measure redox potentials via cyclic voltammetry to assess electron-withdrawing/donating trends. Pair experimental data with NBO (Natural Bond Orbital) calculations to map charge distribution and frontier molecular orbitals .

Data Analysis & Presentation

Q. What statistical methods are appropriate for analyzing thermodynamic or kinetic data for fluoroaniline derivatives?

- Methodological Answer : Use linear regression to fit combustion calorimetry data, reporting 95% confidence intervals for enthalpies of formation. For kinetic studies, apply nonlinear regression to Arrhenius or Eyring equations. Perform Grubbs’ tests to identify outliers in replicated measurements. Present processed data in tables with uncertainties (e.g., ±0.5 kJ·mol) and raw data in appendices .

Q. How should crystallographic data for this compound derivatives be interpreted and reported?

- Methodological Answer : Report unit cell parameters, space group, and R-factors from single-crystal X-ray diffraction (as in ). Use software like Mercury to visualize intermolecular interactions (e.g., hydrogen bonds between NH and fluorine). Validate structural assignments against Cambridge Structural Database entries. Include thermal ellipsoid plots and packing diagrams in supplementary materials .

Conflict Resolution & Critical Analysis

Q. How can conflicting literature values for fluoroaniline properties be critically evaluated?

- Methodological Answer : Conduct a meta-analysis of published data, highlighting methodological differences (e.g., calorimetry vs. computational models). Use Bland-Altman plots to visualize agreement between studies. Replicate key experiments under standardized conditions (e.g., T = 298.15 K, oxygen-free environments for combustion studies) to isolate variables. Discuss limitations in original studies (e.g., purity of samples in ) during peer review .

Q. What steps ensure rigor when integrating computational and experimental data in publications?

- Methodological Answer : Align computational methods (e.g., DFT functional choice) with experimental conditions (solvent, temperature). Validate force fields using experimental vibrational spectra. Disclose convergence criteria and basis sets. Use QSAR (Quantitative Structure-Activity Relationship) models to bridge data types. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.